molecular formula C23H22F2N2O4S B5068479 N~2~-benzyl-N~1~-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide

N~2~-benzyl-N~1~-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide

Cat. No. B5068479
M. Wt: 460.5 g/mol
InChI Key: LHQCDQVQPXKHOS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a difluorophenyl group, a methoxy group, a methylphenyl group, and a sulfonyl group. These groups are connected in a specific arrangement to form the overall structure of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the desired final product and the starting materials available. Common reactions that might be involved include nucleophilic substitution, electrophilic aromatic substitution, and free radical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (from the benzyl and phenyl groups) could contribute to the compound’s stability. The difluorophenyl group could introduce electronegativity due to the presence of fluorine atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzyl group might undergo reactions at the benzylic position, such as free radical bromination or nucleophilic substitution . The sulfonyl group could potentially participate in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could affect its solubility in different solvents, and the difluorophenyl group could influence its reactivity .

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism would depend on the other reactants and the conditions of the reaction .

Safety and Hazards

Without specific information, it’s hard to determine the exact safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on improving its efficacy or reducing its side effects. If it’s used in chemical synthesis, research could aim to optimize its production or find new reactions it can participate in .

properties

IUPAC Name

2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N2O4S/c1-16-8-11-21(31-2)22(12-16)32(29,30)27(14-17-6-4-3-5-7-17)15-23(28)26-20-10-9-18(24)13-19(20)25/h3-13H,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQCDQVQPXKHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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